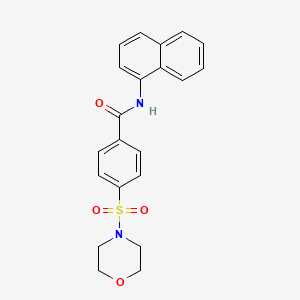

![molecular formula C11H10N4OS2 B2776292 3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one CAS No. 1322605-18-4](/img/structure/B2776292.png)

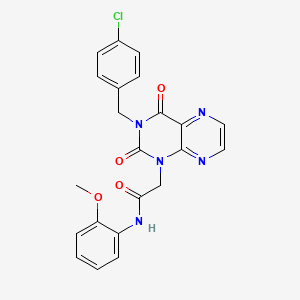

3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(methylthio)-7,8-dihydro-1H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the retrieved papers . More research would be needed to provide a comprehensive analysis of its chemical reactions.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Various functionalized derivatives of cyclopenta and thieno triazolo pyrimidinones have been synthesized, exploring the regioselectivity and mechanism of reactions. These synthetic pathways offer a foundation for developing compounds with potential applications in medicinal chemistry and pharmaceuticals. For instance, Shawali et al. (2006) synthesized different functionalized derivatives through reactions of hydrazonoyl halides with either thioxo or methylthio derivatives, indicating a method for creating diverse bioactive molecules (Shawali, Ali, Ali, & Osman, 2006).

Biological Activities

Research has also delved into the biological evaluation of these synthesized compounds, investigating their potential antimicrobial and antitumor activities. For example, Said et al. (2004) prepared a series of thiazolopyrimidine derivatives, testing them as antimicrobial and antitumor agents, with some showing promising antimicrobial activity (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004). Similarly, Prasad et al. (2007) synthesized novel triazolothienopyrimidines and evaluated their antibacterial activity, finding that all compounds showed activity comparable with standard treatments (Prasad, Prashanth, Shilpa, & Pran Kishore, 2007).

Advanced Synthetic Techniques

The research also emphasizes advanced synthetic techniques, including microwave-assisted synthesis and one-pot reactions, to develop thieno pyrimidinone derivatives. These methods not only streamline the synthesis process but also open avenues for creating compounds with enhanced biological activities. El Azab and Abdel‐Hafez (2015) reported the microwave-assisted synthesis of thiazolidinone derivatives containing thieno[3,4-d]pyrimidine-4-one moiety, showcasing a method for producing potential antimicrobial agents with efficient and fast synthesis steps (El Azab & Abdel‐Hafez, 2015).

Safety and Hazards

Zukünftige Richtungen

Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in various fields, particularly medicinal chemistry, could be explored .

Eigenschaften

IUPAC Name |

6-methylsulfanyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(9),2,5,10(14)-tetraen-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS2/c1-17-11-14-13-10-12-8-7(9(16)15(10)11)5-3-2-4-6(5)18-8/h2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNMAPGOOVFEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC2=NC3=C(C4=C(S3)CCC4)C(=O)N21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)

![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2776225.png)

![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)